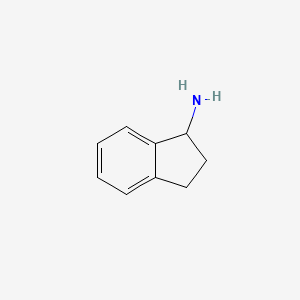

1-Aminoindan

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminoindan can be synthesized through various methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting 1-indanol is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1-indanone in the presence of ammonia. This method is efficient and yields high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Aminoindan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 1-indanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 1-Indanone.

Reduction: 1-Indanol.

Substitution: Various substituted indan derivatives.

Applications De Recherche Scientifique

Clinical Relevance

As a major metabolite of rasagiline, 1-aminoindan contributes to the overall neuroprotective activity attributed to rasagiline. Studies have shown that the neuroprotective effects of rasagiline may be partially mediated by this compound, which acts as a weak reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is crucial as it helps increase dopamine levels in the brain, alleviating symptoms associated with Parkinson's disease .

Case Studies

- Study on Neuroprotection : In a study involving 6-hydroxydopamine and lactacystin-induced models of Parkinson's disease, 1-(R)-aminoindan demonstrated significant neuroprotective effects by restoring dopaminergic function and mitigating neuronal damage .

- Oxidative Stress Response : Another investigation highlighted that 1-(R)-aminoindan effectively reduced oxidative stress markers in neuronal cultures exposed to harmful agents, reinforcing its potential as a therapeutic agent against neurodegenerative diseases .

Overview

The resolution of racemic mixtures of this compound into its enantiomers is crucial for enhancing its therapeutic efficacy. Various methods have been explored to achieve this, including the use of chiral organic acids.

Chiral Resolution Process

Recent advancements indicate that naturally occurring chiral dicarboxylic acids such as L(+)-aspartic acid and L(-)-malic acid can be employed for the resolution of this compound. The process involves crystallizing diastereomeric salts from a solution containing racemic this compound and chiral acids. Optimal conditions have been identified to maximize yield and efficacy in an industrial context .

Economic Advantages

Utilizing inexpensive chiral resolving agents has shown economic benefits over traditional methods. The fractional crystallization process allows for effective separation while maintaining cost efficiency, making it viable for large-scale applications .

Parkinson's Disease Treatment

Given its neuroprotective properties, this compound is being investigated as a potential adjunct therapy in Parkinson's disease management. Its ability to enhance dopaminergic signaling without significant cardiovascular side effects makes it an attractive candidate for further clinical exploration.

Mécanisme D'action

1-Aminoindan exerts its effects primarily through its ®-enantiomer, which is pharmacologically active. It acts as a neuroprotective agent by modulating catecholamine levels in the brain. The compound inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels and providing neuroprotection .

Comparaison Avec Des Composés Similaires

2-Aminoindan: A positional isomer with similar pharmacological properties.

1-Indanol: A reduction product of 1-Aminoindan.

1-Indanone: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific neuroprotective properties and its role as an active metabolite of rasagiline. Its ability to modulate catecholamine levels and inhibit monoamine oxidase B distinguishes it from other similar compounds .

Activité Biologique

1-Aminoindan, a derivative of indane, has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with related compounds.

Neuroprotective Effects

This compound is primarily recognized as a metabolite of rasagiline, an anti-Parkinsonian drug that exhibits irreversible inhibition of monoamine oxidase B (MAO-B). Research indicates that this compound contributes to the neuroprotective effects observed with rasagiline. It has been shown to prevent dexamethasone-induced cell death in various cell lines, including neuroblastoma and glioblastoma cells. In studies, this compound demonstrated significant reductions in apoptosis markers and increased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, highlighting its role in promoting cell survival under stress conditions .

The neuroprotective mechanisms of this compound involve several pathways:

- MAO-B Inhibition : While this compound itself is a weak reversible inhibitor of MAO-B, it plays a role in the overall efficacy of rasagiline by reducing oxidative stress and apoptosis in neuronal cells .

- Protein Kinase C (PKC) Activation : Studies have indicated that this compound activates pro-survival PKC isoforms while inhibiting pro-apoptotic forms. This dual action enhances neuronal resilience against apoptotic stimuli .

- Reduction of Apoptotic Markers : Research has shown that treatment with this compound leads to decreased cleavage of caspases involved in the apoptotic pathway and reduced phosphorylation of histone H2A.X, a marker of DNA damage .

Comparative Studies

In comparative studies evaluating the neuroprotective effects of rasagiline, selegiline, and this compound, it was found that:

| Compound | Neuroprotective Effect | MAO-B Inhibition | Apoptosis Prevention |

|---|---|---|---|

| Rasagiline | Highest | Strong | Most effective |

| Selegiline | Moderate | Strong | Effective |

| This compound | Weak | Moderate | Somewhat effective |

Rasagiline exhibited the highest neuroprotective effect among these compounds, while this compound showed weaker activity but still contributed to overall neuroprotection when combined with rasagiline .

Case Studies and Clinical Relevance

Clinical trials involving rasagiline have demonstrated significant symptomatic improvement in Parkinson's disease patients. The ADAGIO study suggested that early treatment with rasagiline could slow disease progression, potentially due to the combined effects of rasagiline and its metabolite this compound .

Moreover, studies on aminoindane derivatives have revealed additional biological activities beyond neuroprotection:

- Antibacterial Activity : Recent investigations into aminoindane derivatives have shown promising antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- Anxiolytic Effects : Related compounds like this compound-1,5-dicarboxylic acid (AIDA) have been studied for their anxiolytic properties in animal models .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-Aminoindan, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of indene derivatives or enzymatic resolution of racemic mixtures. For example, subtilisin-mediated kinetic resolution of (R,S)-1-aminoindan in a continuous flow bioreactor achieves enantiomeric enrichment by selectively converting the (S)-enantiomer to an amide derivative, leaving the (R)-enantiomer unreacted . Yields and purity depend on solvent choice (e.g., 3-methyl-3-pentanol), enzyme stability, and flow rate optimization. Characterization via HPLC or chiral GC is critical to assess enantiomeric excess.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?

- Methodological Answer :

- NMR : Key markers include the aromatic proton signals (δ 6.8–7.2 ppm for indane protons) and the amine proton resonance (δ 1.5–2.5 ppm, broadened due to exchange).

- IR : The NH stretching vibration (~3350 cm⁻¹) and C-N absorption (~1250 cm⁻¹) confirm the amine functional group.

- Mass Spectrometry : Molecular ion peaks at m/z 133 (C₉H₁₁N⁺) and fragmentation patterns (e.g., loss of NH₂) aid structural verification.

Experimental protocols should align with journal requirements for reproducibility, including full spectral data in supplementary materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (EN 374 standard), lab coats, and eye protection are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Collect spills with inert absorbents and dispose as hazardous waste (P391) .

- Storage : Keep in a locked, cool, and dry area away from oxidizers (P363) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in impurity profiles, enantiomeric composition, or assay methodologies. To address this:

- Systematic Review : Compare studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs .

- Replicate Assays : Conduct toxicity tests (e.g., Daphnia magna LC₅₀) under standardized OECD guidelines to control variables like pH and temperature.

- Analytical Validation : Use HPLC-MS to quantify trace impurities (e.g., indene residues) that may influence toxicity .

Q. What strategies optimize enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Enzymatic Resolution : Optimize reaction parameters (e.g., temperature, solvent polarity) for subtilisin-catalyzed acyl transfer in continuous flow systems to enhance (R)-enantiomer retention .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with metal catalysts (e.g., Pd/C) to racemize the undesired enantiomer in situ.

- Chiral Chromatography : Use preparative chiral columns (e.g., Chiralpak IA) for final purification, monitored by circular dichroism (CD) spectroscopy.

Q. How can computational models predict the reactivity of this compound derivatives in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) directs reactivity toward electrophilic aromatic substitution.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA.

- Database Mining : Cross-reference PubChem data (CID 34698-41-4) to identify analogous reactions or toxicity alerts .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using software like GraphPad Prism to estimate EC₅₀ values.

- Error Analysis : Report standard deviation (SD) and confidence intervals (CI) for triplicate experiments.

- Contradiction Mitigation : Apply ANOVA to identify outliers or batch effects, ensuring raw data is archived in repositories like Zenodo .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- SAR Workflow :

Library Synthesis : Prepare derivatives via reductive amination or Buchwald-Hartwig coupling.

Assay Design : Test analogs in in vitro models (e.g., enzyme inhibition assays) with positive/negative controls.

QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with bioactivity .

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902754 | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34698-41-4, 61949-83-5 | |

| Record name | (±)-1-Aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.